methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride
Description
Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a cyclopropane-containing benzoate ester derivative functionalized with an aminomethyl group and formulated as a hydrochloride salt.
Properties
IUPAC Name |
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-11(14)9-3-2-4-10(7-9)12(8-13)5-6-12;/h2-4,7H,5-6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNDJCTWMYSTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C2(CC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
This method involves coupling a cyclopropane-containing aldehyde with methyl 3-aminobenzoate, followed by reductive amination and salt formation.
Steps:
- Formation of Cyclopropane Aldehyde Intermediate
Coupling with Methyl 3-Aminobenzoate
Hydrochloride Salt Formation
Methyl 3-aminobenzoate (10 mmol) and 1-(aminomethyl)cyclopropanecarbaldehyde (10 mmol) were dissolved in DCE. NaBH(OAc)₃ (12 mmol) was added at 0°C, stirred for 12 h at RT. The mixture was concentrated, purified via column chromatography (EtOAc/hexane), and treated with HCl/EtOH to yield the hydrochloride salt.
Cyclopropanation of α,β-Unsaturated Esters
This route leverages cyclopropanation of methyl 3-(allylamino)benzoate using diazo compounds.
Steps:
- Preparation of α,β-Unsaturated Ester
Cyclopropanation
Aminomethyl Group Introduction
Data Table 1: Cyclopropanation Optimization
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Et₂Zn/CH₂I₂ | DCM | 0 | 68 |
| Rh₂(OAc)₄/CH₂N₂ | Toluene | 25 | 72 |
| Pd(OAc)₂/CH₂Cl₂ | THF | 40 | 60 |
One-Pot Multicomponent Reaction
A streamlined approach combining cyclopropane formation, esterification, and salt precipitation.
Steps:
- Reactants: Methyl 3-formylbenzoate, cyclopropylamine, trimethylsilyl cyanide (TMSCN).
- Conditions:
- Hydrochloride Isolation:
Advantages:
Critical Reaction Parameters
Solvent and Temperature Effects
Catalyst Selection
- Pd/C or Rh catalysts enhance cyclopropanation efficiency but increase cost.
- NaBH(OAc)₃ is preferred over NaBH₄ for selective reductive amination.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (DMSO-d₆): δ 1.20–1.45 (m, 4H, cyclopropane), 3.85 (s, 3H, OCH₃), 4.10 (s, 2H, NH₂CH₂), 7.50–8.10 (m, 4H, aromatic).
- HRMS (ESI): m/z calcd for C₁₂H₁₅NO₂ [M+H]⁺: 206.1174; found: 206.1176.
Industrial-Scale Considerations
Cost-Effective Modifications
Waste Management
- DCM recovery: Distillation achieves >90% solvent reuse.
- Zn byproducts: Neutralization with citric acid minimizes environmental impact.
Comparative Analysis of Methods
Data Table 2: Method Efficiency
| Method | Steps | Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Reductive Amination | 3 | 85 | 120 |
| Cyclopropanation | 4 | 70 | 150 |
| One-Pot | 2 | 90 | 100 |
Source: Compiled from.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines .
Scientific Research Applications
methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[1-(aminomethyl)cyclopropyl]benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Moieties
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
- Molecular Formula: C₇H₁₄ClNO₂
- Key Features : Replaces the benzoate group with an acetate ester, reducing aromaticity and molecular weight (165.62 g/mol vs. ~253 g/mol for the benzoate).
- Applications : Serves as a simpler building block for cyclopropane-containing molecules, with applications in peptide mimetics or small-molecule drug synthesis .
[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride (CAS 1909314-12-0)
- Molecular Formula: C₆H₁₂ClNO₂
- Applications : Used in synthesizing conjugates or prodrugs where carboxylate groups are critical for binding .
Ethyl 3-[1-[(4-Bromophenyl)methylamino]ethyl]benzoate Hydrochloride
- Molecular Formula: Not explicitly provided (estimated C₁₉H₂₂BrClN₂O₂).
- Key Features : Substitutes the cyclopropane with a bromophenyl-ethylamine group, introducing bulkier aromatic substituents.
- Applications : Versatile intermediate in antipsychotic or anticancer drug development due to bromine’s electronegativity and steric effects .
Functional Group Variations
Methyl 4-[1-[[(2R)-1-(2-Phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoate (Preparation 16 in )
- Molecular Formula : C₂₅H₂₈N₂O₄ (m/z 423 [M+H]⁺).
- Key Features: Incorporates a piperidine-phenoxyethyl chain, enabling hydrogen bonding and hydrophobic interactions.
- Applications : Explored in arthritis therapeutics for targeting inflammatory pathways .
Benzyl n-[1-(Aminomethyl)cyclopropyl]carbamate Hydrochloride (CAS 2055841-99-9)
- Molecular Formula : C₁₃H₁₇ClN₂O₂.
- Key Features : Carbamate-protected amine group, enhancing stability during synthetic steps.
- Applications: Used in peptide synthesis or as a protective intermediate in organocatalysis .
Biological Activity
Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, examining its interactions with various biological systems, pharmacological properties, and implications for therapeutic applications.
Chemical Structure and Properties
This compound, with the chemical formula C11H14ClN2O2, incorporates a benzoate moiety that enhances its lipophilicity. This structural characteristic is significant as it influences the compound's interactions with biological targets and its overall pharmacokinetic profile .
Preliminary studies indicate that this compound may modulate neurotransmitter systems. Its binding affinity to specific receptors and enzymes is currently under investigation, which is crucial for understanding its therapeutic potential and side effects. The compound's interaction with various biological systems suggests it could play a role in drug development aimed at specific targets .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in neurological disorders.
- Enzyme Interaction : It shows promise in interacting with various enzymes, which could lead to modulation of biochemical pathways relevant to drug action.
- Antimicrobial Potential : Research indicates potential antimicrobial properties, making it a candidate for further studies in the development of new antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 3-(1-(methylamino)cyclopropyl)benzoate hydrochloride | Contains a methylamino group | Potentially different receptor interactions | Methyl substitution may alter activity |
| 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol | Cyclopentane instead of cyclopropane | Different pharmacological profile | Cyclopentane may provide different steric effects |
| Methyl 3-(aminomethyl)benzoate hydrochloride | Lacks cyclopropyl moiety | Distinct enzyme interactions | Absence of cyclopropyl affects reactivity |
This table illustrates how the structural features of this compound contribute to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance, research has demonstrated its potential as an antimicrobial agent. In vitro testing revealed significant activity against various bacterial strains, indicating its possible application in treating infections caused by resistant bacteria .
Additionally, pharmacokinetic studies are underway to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Such studies are essential for establishing effective dosing regimens and understanding potential side effects .
Q & A
Q. What are the key considerations for synthesizing methyl 3-[1-(aminomethyl)cyclopropyl]benzoate hydrochloride in a laboratory setting?
Methodological Answer: Synthesis typically involves cyclopropane ring formation followed by esterification and hydrochlorination. Critical parameters include:
- Temperature control : Excess heat during cyclopropane formation risks ring-opening side reactions .
- Catalyst selection : Acid catalysts (e.g., HCl) optimize esterification yields, but may require neutralization before hydrochlorination .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed via HPLC .
Q. How should researchers characterize the compound’s stability under varying storage conditions?
Methodological Answer: Stability studies should include:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., 180–200°C for hydrochloride degradation) .
- Hygroscopicity tests : Monitor mass changes under 40–80% relative humidity to determine moisture sensitivity .
- pH-dependent stability : Use UV-Vis spectroscopy to track degradation in buffers (pH 1–13) over 72 hours .
Q. What analytical techniques are essential for verifying structural integrity?
Methodological Answer: Combine:
- NMR : Confirm cyclopropane protons (δ 0.8–1.2 ppm) and ester carbonyl (δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 252.1234) .
- XRD : Resolve crystallographic data to detect polymorphic variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies (e.g., receptor-binding vs. no activity in similar assays) require:
- Dose-response standardization : Use EC₅₀/IC₅₀ values across ≥3 independent replicates to minimize assay variability .
- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites interfering with results .
- Receptor specificity assays : Compare binding affinities against structurally related analogs (Table 1) .
Q. Table 1: Comparative Receptor Binding of Structural Analogs
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |
|---|---|---|---|
| Methyl 3-[1-(aminomethyl)cyclopropyl]benzoate HCl | GPCR-X | 12.3 ± 1.5 | |
| 3-(2-Aminoethyl)benzoic acid HCl | GPCR-X | 45.6 ± 3.2 | |
| Cyclopropylamine derivatives | Serotonin 5-HT₂A | >1000 |
Q. What experimental designs are optimal for studying its pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- In vitro-in vivo correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests bioavailability) .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify metabolic clearance (t₁/₂ <30 min indicates rapid hepatic elimination) .
- Dose-ranging in vivo studies : Administer 1–50 mg/kg in rodent models, with plasma sampling via LC-MS/MS at 0.5–24h post-dose .
Q. How can computational modeling enhance understanding of its interaction with enzymatic targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., cytochrome P450 3A4) using crystal structures (PDB ID: 1TQN) .
- MD simulations (GROMACS) : Analyze ligand-protein stability over 100 ns trajectories; RMSD >2.0 Å suggests unstable binding .
- QSAR models : Corrogate substituent effects (e.g., cyclopropane vs. cyclohexane) on inhibitory potency .
Data Contradiction Analysis
Q. How to address conflicting reports on its solubility in aqueous vs. organic solvents?
Methodological Answer:
Q. Why do cytotoxicity studies show variability across cell lines?
Methodological Answer:
- Cell line profiling : Test HEK293, HepG2, and A549 cells with MTT assays. Differences in IC₅₀ (e.g., 5 μM in cancer vs. >100 μM in normal cells) may reflect transporter expression (e.g., ABCB1 efflux) .
- ROS quantification : Use DCFH-DA probes to confirm oxidative stress as a secondary mechanism .
Methodological Best Practices
- Stereochemical purity : Validate enantiomeric excess (>99%) via chiral HPLC (Chiralpak AD-H column) .
- Ecotoxicity compliance : Follow OECD Test Guideline 201 for algal growth inhibition studies (EC₅₀ >10 mg/L required for disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
